molecular formula C14H15N B6257796 3-phenyl-4-propylpyridine CAS No. 53911-35-6

3-phenyl-4-propylpyridine

Cat. No.: B6257796
CAS No.: 53911-35-6
M. Wt: 197.27 g/mol
InChI Key: MDEOSZGDWLTQLL-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Pyridine (B92270) Scaffold

The journey of pyridine research began in 1846 when it was first isolated. Structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine and its derivatives are stable, relatively unreactive liquids with characteristic odors. The presence of the nitrogen atom imparts unique properties to the aromatic ring, influencing its electron density and reactivity. This subtle yet significant alteration from benzene has paved the way for a vast array of synthetic possibilities and applications.

Historically, the synthesis of pyridines has been a central theme in organic chemistry, with numerous named reactions developed to construct this heterocyclic core. These methods have enabled chemists to access a wide range of substituted pyridines, each with its own distinct properties and potential uses. The inherent basicity of the pyridine nitrogen and its ability to participate in various chemical transformations have made it a cornerstone in the development of functional molecules.

Broad Relevance of Substituted Pyridine Derivatives in Advanced Chemical Disciplines

Substituted pyridines are integral to numerous areas of advanced chemical research. Their utility spans from serving as ligands in coordination chemistry and catalysis to being fundamental building blocks in the synthesis of complex organic molecules. The strategic placement of different functional groups on the pyridine ring allows for the fine-tuning of electronic and steric properties, making them highly versatile.

In materials science, pyridine derivatives are investigated for their potential in creating novel polymers and functional materials with specific electronic or optical properties. Furthermore, their role as intermediates in the synthesis of pharmaceuticals and agrochemicals underscores their economic and societal importance. The ability to introduce a wide variety of substituents onto the pyridine core continues to drive innovation in the development of new and improved chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53911-35-6

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

3-phenyl-4-propylpyridine

InChI

InChI=1S/C14H15N/c1-2-6-12-9-10-15-11-14(12)13-7-4-3-5-8-13/h3-5,7-11H,2,6H2,1H3

InChI Key

MDEOSZGDWLTQLL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=NC=C1)C2=CC=CC=C2

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 3 Phenyl 4 Propylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial proximity of atoms can be obtained.

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of 3-phenyl-4-propylpyridine is anticipated to reveal distinct signals for the protons of the pyridine (B92270) ring, the phenyl group, and the propyl chain. The chemical shifts (δ) of the pyridine protons are influenced by the electron-withdrawing nature of the nitrogen atom and the anisotropic effects of the adjacent phenyl ring. The protons on the pyridine ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Specifically, the proton at position 2 and 6 of the pyridine ring would likely show distinct chemical shifts due to their proximity to the nitrogen and the substituents.

The protons of the phenyl group will also resonate in the aromatic region, with their chemical shifts influenced by the electronic effects of the pyridine ring. The propyl group protons will appear in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the pyridine ring are expected to be deshielded compared to the other methylene and methyl protons of the propyl chain.

Spin-spin coupling between adjacent non-equivalent protons would result in the splitting of signals, and the magnitude of the coupling constants (J) would provide valuable information about the dihedral angles between these protons, aiding in conformational analysis.

Interactive ¹H NMR Data Table (Predicted)

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
Pyridine H-2 8.4 - 8.6 d ~5
Pyridine H-5 7.2 - 7.4 d ~8
Pyridine H-6 8.5 - 8.7 s -
Phenyl H (ortho) 7.3 - 7.5 m -
Phenyl H (meta, para) 7.2 - 7.4 m -
Propyl-CH₂ (α) 2.5 - 2.7 t ~7.5
Propyl-CH₂ (β) 1.6 - 1.8 sextet ~7.5

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine and phenyl rings will be in the downfield region (typically 120-160 ppm), reflecting their sp² hybridization. The carbons of the propyl chain will appear in the upfield region. The carbon atom of the pyridine ring bonded to the nitrogen (C2 and C6) will be significantly deshielded.

Interactive ¹³C NMR Data Table (Predicted)

Carbon Assignment Predicted Chemical Shift (ppm)
Pyridine C-2 148 - 152
Pyridine C-3 135 - 139
Pyridine C-4 140 - 144
Pyridine C-5 122 - 126
Pyridine C-6 149 - 153
Phenyl C-1' (ipso) 138 - 142
Phenyl C-2'/6' (ortho) 128 - 132
Phenyl C-3'/5' (meta) 127 - 131
Phenyl C-4' (para) 129 - 133
Propyl-Cα 30 - 35
Propyl-Cβ 22 - 26

Two-Dimensional NMR Techniques (COSY, NOESY)

Two-dimensional NMR techniques are instrumental in unambiguously assigning proton and carbon signals and in elucidating the spatial relationships between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are spin-spin coupled. This would be crucial for confirming the connectivity of protons within the propyl chain and for assigning the protons within the pyridine and phenyl rings. For instance, cross-peaks would be observed between the α-CH₂ and β-CH₂ protons, and between the β-CH₂ and γ-CH₃ protons of the propyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the phenyl and pyridine rings. For example, NOE cross-peaks between the ortho-protons of the phenyl ring and the H-2 or H-5 protons of the pyridine ring would indicate a twisted conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.

Assignment of Characteristic Vibrational Modes

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the various functional groups present.

Aromatic C-H stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The propyl group's C-H stretching vibrations would appear just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic rings (both phenyl and pyridine) are expected in the 1400-1600 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds would give rise to characteristic bands in the fingerprint region (below 1400 cm⁻¹).

Interactive Vibrational Spectroscopy Data Table (Predicted)

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3050 - 3100 3050 - 3100
Aliphatic C-H Stretch 2850 - 2960 2850 - 2960
C=C/C=N Ring Stretch 1450 - 1600 1450 - 1600
CH₂ Scissoring 1440 - 1470 1440 - 1470
CH₃ Asymmetric Bend ~1460 ~1460
CH₃ Symmetric Bend ~1380 ~1380

Conformational Analysis through Vibrational Spectroscopy

While NMR is more powerful for detailed conformational analysis in solution, vibrational spectroscopy can provide insights into the conformational landscape, particularly in the solid state or in different solvents. The rotational isomerism of the propyl group and the torsional angle between the phenyl and pyridine rings can influence the positions and intensities of certain vibrational bands. By comparing experimental spectra with theoretical calculations for different conformers, it may be possible to deduce the most stable conformation.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-resolution mass spectrometry is an indispensable tool for the precise determination of a compound's elemental composition by providing a highly accurate mass measurement of the parent ion. For this compound (C₁₄H₁₅N), the theoretical exact mass is 197.1204 atomic mass units (amu). Experimental HR-MS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus validating the molecular formula.

While specific HR-MS data for this compound is not extensively detailed in the available literature, we can infer its likely fragmentation behavior based on the principles of mass spectrometry and data from similar structures. The ionization process, often electrospray ionization (ESI) for polar compounds like pyridines, would generate the protonated molecule, [M+H]⁺, with a predicted m/z of 198.12773. uni.lu

The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through several key pathways, driven by the stability of the resulting fragments. Common fragmentation patterns for alkyl-substituted pyridines and phenyl-containing compounds include:

Benzylic Cleavage: The bond between the propyl group and the pyridine ring is a likely site for fragmentation. Cleavage at this position could lead to the formation of a stable pyridinium (B92312) ion or a phenylpropyl radical, although the charge will preferentially reside on the nitrogen-containing fragment.

Loss of Alkyl Chain Fragments: Sequential loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules from the propyl chain is a common fragmentation pathway for alkylaromatic compounds.

Ring Fragmentation: Fragmentation of the pyridine or phenyl ring can also occur, though this typically requires higher collision energies.

Predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, have been calculated for various adducts of this compound. These theoretical values can be compared with experimental data to further confirm the ion's identity. uni.lu

Interactive Data Table: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺198.12773143.8
[M+Na]⁺220.10967151.4
[M-H]⁻196.11317148.9
[M+NH₄]⁺215.15427161.7
[M+K]⁺236.08361147.3
[M+H-H₂O]⁺180.11771135.8
[M+HCOO]⁻242.11865166.9
[M+CH₃COO]⁻256.13430185.9

X-ray Crystallography of Related Pyridine Analogues for Solid-State Structural Data

Studies on various substituted pyridine derivatives reveal common structural motifs. For instance, the planarity of the pyridine ring is a consistent feature, similar to benzene (B151609). nih.gov The substituents on the pyridine ring significantly influence the crystal packing. In the case of this compound, one would expect π-π stacking interactions between the phenyl and pyridine rings of adjacent molecules to play a significant role in the crystal lattice. Hydrogen bonding, if any protic functional groups were present, would also be a dominant directional force.

Research on cycloaurated complexes of 2-substituted pyridine derivatives has confirmed specific conformations, such as the boat-form of six-membered auracycles, through X-ray diffraction. rsc.org While the chemistry is different, these studies highlight how substituents dictate the three-dimensional arrangement of the molecules in the solid state. The synthesis and characterization of cyano-substituted pyridine derivatives have also contributed to the understanding of how molecular structure affects material properties, which are intrinsically linked to the solid-state arrangement. rsc.org

Furthermore, the analysis of a broad range of pyridine derivatives has shown that the presence and position of various functional groups can enhance or diminish certain biological activities, a factor that is often correlated with the molecule's three-dimensional structure and ability to interact with biological targets. nih.gov The crystal structure of compounds like 1,4-bis[3-methoxy-4(4-methoxyphenyl)-6-(trifluoromethyl)-pyridin-2-yl]benzene further illustrates the complex packing arrangements that can arise from multiple substituted pyridine units within a single molecule. fu-berlin.de

By examining the crystallographic data of analogues such as 4-isopropylpyridine (B108708) and 4-propylpyridine, we can infer the likely bond angles, bond lengths, and dihedral angles associated with the propyl and phenyl substituents on the pyridine core of this compound. nist.govnih.gov For instance, the orientation of the propyl chain relative to the pyridine ring and the dihedral angle between the phenyl and pyridine rings would be of particular interest in a hypothetical crystal structure of this compound.

Computational and Theoretical Investigations of 3 Phenyl 4 Propylpyridine and Analogues

Density Functional Theory (DFT) Studies on Electronic Structure and Quantum Chemical Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. tandfonline.com By applying DFT, one can determine the optimized geometry of 3-phenyl-4-propylpyridine and calculate a wide range of its quantum chemical properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. nih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be distributed across the π-conjugated system of the phenyl and pyridine (B92270) rings, which are the most electron-rich parts of the molecule. Similarly, the LUMO would also be located on this aromatic system. The electron-donating alkyl (propyl) group and the electron-withdrawing nature of the pyridine nitrogen atom influence the precise energy levels of these orbitals. ekb.eg Studies on analogous substituted pyridine derivatives show that introducing different functional groups can systematically tune the HOMO and LUMO energy levels. nih.govekb.egrsc.org For instance, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower it. nih.gov

Table 1: Representative Frontier Orbital Energies for Phenylpyridine Analogues Calculated via DFT

Compound/Analogue HOMO (eV) LUMO (eV) HOMO-LUMO Gap (ΔE) (eV) Source
Pyridine -6.74 -0.50 6.24 ekb.eg
Pyridine-NH₂ -5.73 -0.10 5.63 ekb.eg
Pyridine-CHO -7.03 -2.08 4.95 ekb.eg
Bridged Pyridine B1 -6.59 -2.69 3.90 nih.gov

This table presents data for pyridine and its derivatives to illustrate typical computational results for analogous systems.

Calculations of Acidity, Basicity, and Reactivity Descriptors

The basicity of this compound arises from the lone pair of electrons on the nitrogen atom of the pyridine ring. The pKa value, which quantifies this basicity, can be reliably predicted using DFT calculations, often in combination with a continuum solvation model to simulate an aqueous environment. scribd.commdpi.com For pyridine itself, the experimental pKa is approximately 5.23. researchgate.net The substituents on the ring modify this value; the electron-donating propyl group at the 4-position would be expected to increase the electron density on the nitrogen, thereby increasing its basicity. Conversely, the phenyl group at the 3-position has a mild electron-withdrawing inductive effect that could slightly decrease basicity. DFT calculations can precisely quantify these competing effects to yield a predicted pKa value. Studies have shown that DFT methods can predict pKa values for pyridine derivatives with an error of less than one pKa unit. researchgate.netacs.org

Key Reactivity Descriptors:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.

These calculations, when applied to this compound, would provide a quantitative picture of its stability and reactivity profile.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. tandfonline.com For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility and how it interacts with its environment.

The primary sources of flexibility in this compound are the torsional rotation around the single bond connecting the phenyl and pyridine rings and the various conformations of the propyl chain. In the gas phase, the phenyl and pyridine rings in biphenyl-like structures are typically twisted relative to each other due to steric hindrance between the ortho-hydrogens. tandfonline.com MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) dihedral angle.

Furthermore, MD simulations can model the behavior of this compound in a solvent, showing how intermolecular forces (like van der Waals forces and π-π stacking interactions with other aromatic molecules) influence its conformation and dynamics. nih.gov Such simulations are performed by placing the molecule in a box of solvent molecules and calculating the forces between all atoms, then using Newton's laws of motion to simulate their movement over nanoseconds or longer. This approach reveals how the molecule explores different shapes and how it might interact with other molecules, which is fundamental for understanding its physical properties and potential biological interactions. tandfonline.comunical.it

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of a molecule with its physical, chemical, or biological properties using statistical methods. elsevierpure.com For a series of analogues of this compound, QSPR models could be developed to predict various properties without the need for experimental measurement. researchgate.netchemrevlett.com

The process involves:

Creating a Dataset: A collection of pyridine derivatives with known experimental values for a specific property (e.g., boiling point, solubility, anticancer activity) is assembled. chemrevlett.comchemrevlett.com

Calculating Descriptors: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, HOMO/LUMO energies).

Model Development: Using statistical regression methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links a subset of the most relevant descriptors to the property of interest. researchgate.netchemrevlett.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. chemrevlett.com

For example, a QSPR study on pyridine derivatives could result in a model to predict their anticancer activity (log IC₅₀) based on specific electronic and steric descriptors. chemrevlett.comnih.gov Such a model would allow for the rapid screening of new, unsynthesized analogues of this compound to prioritize candidates with desired properties.

Table 2: Example of a Generic QSPR Model Equation

Property = c₀ + (c₁ * Descriptor₁) + (c₂ * Descriptor₂) + ... + (cₙ * Descriptorₙ)
Statistical Validation Parameters
R² (Coefficient of Determination)
Q² (Cross-validated R²)
F-statistic (Fisher test)
RMSE (Root Mean Square Error)

This table illustrates the general form of a QSPR equation and the statistical metrics used to validate its performance. chemrevlett.com

In Silico Prediction of Spectroscopic Data

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for structure confirmation and analysis.

For mass spectrometry, the molecular formula C₁₄H₁₅N gives a precise monoisotopic mass of 197.12045 Da. uni.lu More advanced computational tools can predict the collision cross-section (CCS) of different molecular ions, which is a measure of their shape in the gas phase. This data is useful in ion mobility-mass spectrometry.

Table 3: Predicted Collision Cross Section (CCS) for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 198.12773 143.8
[M+Na]⁺ 220.10967 151.4
[M-H]⁻ 196.11317 148.9
[M]⁺ 197.11990 143.7

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Nuclear Magnetic Resonance (NMR) spectra can be predicted with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govacs.orgconicet.gov.ar By calculating the magnetic shielding tensors for each atom, one can predict the ¹H and ¹³C chemical shifts. ias.ac.in The predicted ¹H NMR spectrum for this compound would show characteristic signals for the aromatic protons on both the phenyl and pyridine rings, as well as distinct signals for the propyl group (a triplet for the terminal CH₃, a sextet for the middle CH₂, and a triplet for the CH₂ attached to the ring). stenutz.eu

Electronic absorption spectra (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT). nih.govnih.govresearchgate.net These calculations predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ias.ac.inmedium.com For this compound, the spectrum would be dominated by π → π* transitions within the aromatic phenylpyridine system.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry provides a virtual laboratory to investigate the mechanisms of chemical reactions, including those for the synthesis of this compound. Common synthetic routes to create the C-C bond between the phenyl and pyridine rings include transition-metal-catalyzed cross-coupling reactions like the Suzuki or Negishi reactions.

DFT calculations can be used to model the entire catalytic cycle of such a reaction. This involves:

Optimizing Geometries: Calculating the structures of reactants, intermediates, transition states, and products.

Calculating Energies: Determining the relative energies of each species along the reaction coordinate to map out the energy profile.

Such studies can explain the observed regioselectivity and efficiency of a synthetic route and can be used to design improved catalysts or reaction conditions. For example, theoretical investigations into the synthesis of various disubstituted pyridines have elucidated the nuanced mechanisms of multicomponent reactions and palladium-catalyzed couplings. nih.govbeilstein-journals.orgmdpi.comresearchgate.net

Applications and Advanced Materials Chemistry of 3 Phenyl 4 Propylpyridine

Electrochemical Applications and Interfacial Behavior

There is no specific information available in the public domain detailing the ion transfer processes of 3-phenyl-4-propylpyridine at liquid-liquid interfaces.

No studies detailing the application of this compound in organogels or polymer systems for electrochemical devices have been identified in publicly accessible literature.

Coordination Chemistry and Ligand Design for Metal Complexes

While the pyridine (B92270) functional group suggests potential as a ligand, no specific research detailing the coordination chemistry or the design of metal complexes involving this compound as a ligand could be located.

Role in Polymer Science as a Model Compound and Component

There is no available research that describes the use of this compound as a model compound or as a component in polymer science studies.

Applications in Catalysis and Organic Reaction Media

No specific applications of this compound in the field of catalysis or as a medium for organic reactions have been documented in the reviewed literature.

Exploration in Agrochemicals and Specialty Chemical Production

While listed as a chemical intermediate by some suppliers, there is no substantive, publicly available research on the exploration or application of this compound in the development of agrochemicals or in specialty chemical production.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted pyridines is a cornerstone of organic chemistry, with ongoing efforts to develop more environmentally friendly and efficient methods. Future research in the synthesis of 3-phenyl-4-propylpyridine is expected to focus on several key areas. Green chemistry principles will likely guide the development of new synthetic routes, aiming to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. nih.gov One promising approach is the use of recyclable catalysts under mild reaction conditions. nih.gov

Furthermore, the exploration of novel multicomponent reactions could provide a more direct and atom-economical pathway to complex pyridine (B92270) structures. Hantzsch-type strategies, for instance, have been adapted for the synthesis of polysubstituted pyridines and could be further refined for the specific synthesis of this compound. mdpi.com Additionally, transition metal-catalyzed reactions, particularly those employing earth-abundant metals like cobalt, are emerging as powerful tools for constructing pyridine rings through [2+2+2] cycloaddition reactions with nitriles. rsc.org These methods offer a high degree of functional group tolerance and regioselectivity, which are crucial for creating diverse derivatives.

Integration of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of the structural and physicochemical properties of this compound is fundamental to its potential applications. While standard analytical techniques provide basic characterization, the future lies in the integration of more advanced and hyphenated methods.

For unambiguous structure elucidation, particularly of complex derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques such as COSY, HSQC, and HMBC will be indispensable. nih.gov These methods are crucial for definitively assigning the positions of substituents on the pyridine ring. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) with high-resolution mass spectrometry will continue to be a vital tool for both identification and quantification. nih.gov

To gain deeper insights into the solid-state properties and intermolecular interactions, techniques like single-crystal X-ray diffraction analysis and Hirshfeld surface analysis will be increasingly employed. mdpi.com Hirshfeld surface analysis, in particular, allows for the visualization and quantification of intermolecular contacts within a crystal lattice, providing valuable information about the forces that govern its structure. mdpi.com

Application of Machine Learning and AI in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research. For this compound and its analogues, these computational tools offer a paradigm shift from traditional trial-and-error experimentation to a more predictive and design-oriented approach.

ML models can be trained on existing datasets of pyridine derivatives to predict a wide range of properties, including biological activity, toxicity, and physicochemical characteristics. nih.govacs.org This predictive power can significantly accelerate the discovery of new compounds with desired functionalities by screening vast virtual libraries before committing to their synthesis. nih.gov For instance, a machine learning-assisted material genome approach has been successfully used to design high-efficiency adsorbents based on pyridine polymers. nih.gov

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The unique properties of the pyridine ring make it a valuable component in the design of advanced materials. Future research on this compound will likely see increased collaboration between chemists and materials scientists to explore its potential in various applications.

Substituted pyridines are known to be effective ligands in the formation of coordination polymers and metal-organic frameworks (MOFs). The specific steric and electronic properties of this compound could be leveraged to create novel materials with tailored porous structures, catalytic activities, or magnetic properties. thegoodscentscompany.com

Moreover, pyridine derivatives have been investigated for their role in materials for electronic and energy applications. For example, 4-(3-phenylpropyl)pyridine (B1219276) has been used in electrochemical systems and as a medium for studying anion transfer at liquid-liquid interfaces. sigmaaldrich.com Further research could explore the incorporation of this compound into materials for applications such as dye-sensitized solar cells or as components of novel electrolytes.

Addressing Challenges in Scalable Production and Derivatization

For any chemical compound to move from a laboratory curiosity to a commercially viable product, the development of a scalable and cost-effective manufacturing process is paramount. A significant challenge in the production of many substituted pyridines is the reliance on multi-step, low-yielding syntheses that often involve expensive or hazardous reagents. acs.org

Future research will need to focus on developing robust and scalable synthetic routes for this compound. This includes optimizing reaction conditions, exploring continuous flow chemistry processes, and identifying more economical starting materials. acs.orgnih.gov A streamlined synthesis that avoids pyrophoric reagents and lengthy procedures would be highly beneficial for large-scale production. acs.org

In addition to scalable synthesis of the parent compound, efficient methods for its derivatization will be crucial for exploring its full potential. The ability to easily introduce a variety of functional groups at different positions on the pyridine ring or the phenyl and propyl substituents will be key to fine-tuning its properties for specific applications. This will likely involve the development of regioselective functionalization reactions that are both high-yielding and tolerant of a wide range of chemical functionalities.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-phenyl-4-propylpyridine, and how can intermediates be stabilized?

  • Methodological Answer : Synthesis of pyridine derivatives often involves nucleophilic substitution or cross-coupling reactions. For example, in analogous compounds like 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, NaOH in dichloromethane is used to facilitate intermediate formation, followed by sequential washing and purification via column chromatography to isolate the product with >99% purity . Stabilization of intermediates may require inert atmospheres (e.g., N₂) and low-temperature conditions to prevent degradation.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Structural elucidation typically combines nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For pyridine derivatives, X-ray crystallography (as in ) provides unambiguous confirmation of stereochemistry and substituent positioning. Infrared (IR) spectroscopy can also validate functional groups like C-N or aromatic C-H stretches .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While direct toxicity data for this compound is limited, analogous compounds (e.g., 2-(4-(chloromethyl)phenyl)pyridine) require stringent precautions:

  • Use PPE (gloves, lab coats, goggles) and work in fume hoods.
  • Avoid inhalation/skin contact; implement emergency rinsing protocols for eyes/skin (15+ minutes with water) .
  • Store waste separately and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations, as applied to pyridine derivatives in PubChem data (), can model electron density distributions and frontier molecular orbitals. These predict sites for electrophilic/nucleophilic attack. Software like Gaussian or ORCA enables optimization of transition states, aiding in regioselectivity predictions for functionalization reactions.

Q. What strategies resolve contradictions in reported pharmacological activity data for this compound analogs?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, concentration ranges). Validate results using orthogonal methods:

  • Compare in vitro (e.g., enzyme inhibition assays) and in silico (molecular docking) data.
  • Replicate studies under controlled conditions (pH, temperature) and standardize metrics like IC₅₀ .
  • Cross-reference crystallographic data () to confirm binding conformations.

Q. How do substituent modifications (e.g., propyl chain length, phenyl ring substitution) influence the physicochemical properties of this compound?

  • Methodological Answer : Systematic structure-property relationship (SPR) studies are key. For example:

  • LogP values (lipophilicity) can be measured via HPLC or calculated using software like ChemAxon.
  • Electron-withdrawing/donating groups on the phenyl ring alter π-π stacking interactions, assessed via UV-Vis spectroscopy or cyclic voltammetry .
  • Propyl chain elongation may enhance membrane permeability, tested using Caco-2 cell models.

Q. What are the challenges in scaling up this compound synthesis while maintaining yield and purity?

  • Methodological Answer : Scale-up issues often involve heat transfer inefficiencies and byproduct accumulation. Solutions include:

  • Switching from batch to flow chemistry for better temperature control.
  • Implementing inline purification (e.g., continuous chromatography) .
  • Optimizing solvent systems (e.g., greener alternatives like ethanol/water mixtures) to improve solubility and reduce waste.

Data Presentation

Table 1 : Key Analytical Parameters for this compound

ParameterMethodReference Compound Example
Melting PointDifferential Scanning Calorimetry2-(3-Pentenyl)pyridine (mp: 45°C)
Solubility in DMSOGravimetric Analysis6-(4-Chlorophenyl)-oxazolo-pyridine
LogP (Octanol-Water)Shake-Flask MethodPubChem-derived analogs

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